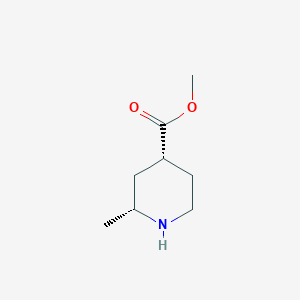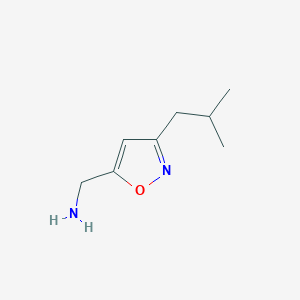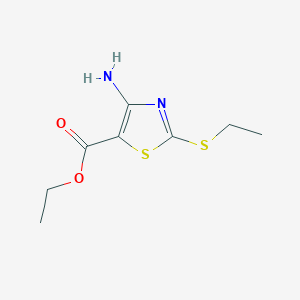![molecular formula C22H25N3O2 B2540128 1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912889-98-6](/img/structure/B2540128.png)
1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the reaction of amines with other organic intermediates. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate can lead to the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives . Similarly, the synthesis of aromatic diamine monomers like 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine involves multiple steps, including Friedel–Crafts acylation and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized using spectroscopic techniques such as UV-vis, FT-IR, and NMR . X-ray crystallography can also provide detailed information about the conformation of related compounds, as seen in the cognition activators CI-933 and WEB-1868 . These techniques would likely reveal that the compound of interest has a five-membered pyrrolidinone ring, a benzimidazole moiety, and an ethylphenyl group, each contributing to the overall molecular conformation and properties.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide into thiazolidin-4-one derivatives involves base, acid, and hydroxide-ion catalyses . The compound "1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" may similarly participate in reactions influenced by pH, solvent, and catalytic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely. For example, polyimides derived from related monomers exhibit exceptional thermal stability and solubility in certain solvents . The compound may also display unique solubility and stability characteristics, influenced by its specific functional groups and molecular structure. Additionally, the presence of substituents on the benzimidazole ring can affect the compound's absorption properties and reactivity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of related benzimidazole derivatives and their potential for creating complex molecular structures is an area of interest. For example, the synthesis of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles presents a methodology for creating compounds with varied substitutions, although these specific compounds did not show significant biological activity (H. Burch & R. M. Herbst, 1966).
Molecular Structures and Properties : Investigations into the molecular structures and properties of benzimidazole derivatives, like the study of dabigatran etexilate tetrahydrate, reveal the importance of molecular conformation in determining compound behavior. This research provides insights into how variations in structure can impact chemical and physical properties of related compounds (Hong-qiang Liu et al., 2012).
Applications in Material Science
- Polyimide Synthesis : The development of novel polyimides derived from aromatic diamine monomers, including those related to benzimidazole structures, showcases the application of these compounds in creating materials with exceptional thermal and thermooxidative stability. Such materials are of interest for various industrial applications due to their durability and resistance to high temperatures (Shujiang Zhang et al., 2005).
Biochemical Research and Potential Therapeutic Applications
Anticancer Compound Synthesis : The synthesis of Pd(II) and Pt(II) complexes containing benzimidazole ligands explores the potential anticancer properties of these complexes. Research into their molecular structures and cytotoxicity against various cancer cell lines indicates the potential for developing novel anticancer therapies based on benzimidazole derivatives (N. T. A. Ghani & A. Mansour, 2011).
EGFR Inhibitors for Cancer Treatment : Studies on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors demonstrate the application of such compounds in cancer treatment. The detailed analysis of their mechanism and efficacy in inhibiting cancer cell growth highlights the therapeutic potential of these molecules (A. Karayel, 2021).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-16-8-10-18(11-9-16)25-15-17(14-21(25)26)22-23-19-6-4-5-7-20(19)24(22)12-13-27-2/h4-11,17H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLBKKLGPYNZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)
![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)








![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)

